Propolone C

molecular docking matriptase cancer protease

Propolone C is a polyisoprenylated benzophenone (PPB) natural product first identified in Brazilian red propolis and later confirmed in the trunks of Clusia criuva subsp. criuva (Clusiaceae).

Molecular Formula C33H42O5
Molecular Weight 518.7 g/mol
Cat. No. B1246314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropolone C
Synonymspropolone C
Molecular FormulaC33H42O5
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)C(=O)C4=CC=CC=C4)OC(C3)C(C)(C)O)CC=C(C)C)C
InChIInChI=1S/C33H42O5/c1-20(2)14-15-23-19-32(17-16-21(3)4)27(35)24-18-25(31(7,8)37)38-28(24)33(29(32)36,30(23,5)6)26(34)22-12-10-9-11-13-22/h9-14,16,23,25,37H,15,17-19H2,1-8H3/t23-,25-,32+,33-/m1/s1
InChIKeyZWTGJCOSOVVWJL-MZVKZUHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propolone C: A Polyisoprenylated Benzophenone from Red Propolis and Clusia Species with Defined In Silico Target Affinity


Propolone C is a polyisoprenylated benzophenone (PPB) natural product first identified in Brazilian red propolis and later confirmed in the trunks of Clusia criuva subsp. criuva (Clusiaceae) [1][2]. It belongs to a broader family of polyprenylated acylphloroglucinols (PPAPs) characterized by a bicyclo[3.3.1]nonane core, a benzoyl substituent, and prenyl side chains that critically influence target binding and biological activity [2]. Molecular docking studies have revealed that Propolone C exhibits a binding energy of –8.4 kcal/mol against matriptase (MT-SP1), a serine protease implicated in cancer progression, placing it among the top-tier propolis-derived compounds for this virtual target [3]. These combined features define a chemical scaffold with distinct structural and computational properties compared to flavonoid analogs and simpler benzophenones.

Polyisoprenylated benzophenone (PPB) natural product
Isolated from Brazilian red propolis & Clusia species
Docking-prioritized scaffold for matriptase virtual screening

Why Propolone C Cannot Be Replaced Indiscriminately by Other Propolis Flavonoids or Benzophenones


The polyisoprenylated benzophenone (PPB) subclass that includes Propolone C differs fundamentally from the more abundant flavonoids (e.g., pinocembrin, chrysin) and prenylated flavanones (e.g., propolins) in propolis extracts, both in core scaffold and biological target profile [1]. For instance, comparative docking data show that Propolone C achieves a matriptase (MT-SP1) binding energy of –8.4 kcal/mol, significantly stronger than closely related propolis benzophenones such as Propolone B (–7.5 kcal/mol) and Propolone D (–8.0 kcal/mol), and substantially better than the flavonoid Artepillin C (–7.0 kcal/mol) [2]. This computational differentiation is consequential for researchers designing target-based screening cascades, as selecting a generic “propolis polyphenol” without specifying the PPB subclass can lead to inconsistent or non-reproducible results. Further, the PPB family exhibits distinct solubility (LogS ≈ –6.9 to –8.2, poorly soluble) and drug-likeness profiles that influence formulation and assay design differently than the flavanone and chalcone constituents [3].

Target profile PPB scaffold with defined matriptase docking profile
Risk if substituted Flavonoid analogs (e.g., pinocembrin) lack prenylated core and show different target engagement
Target profile Specific in silico ranking among propolis benzophenones
Risk if substituted Propolone B or D may shift virtual hit ranking due to different docking scores
Target profile Predicted poor solubility and beyond Rule of 5 properties
Risk if substituted Generic propolis extracts contain Rule-of-5 compliant flavonoids with different assay behavior

Propolone C: Direct Computational and Biological Evidence for Prioritization Over In-Class Analogs


Matriptase (MT-SP1) Docking Affinity: Propolone C vs. Propolone B, Propolone D, and Artepillin C

In a systematic in silico docking study against matriptase (MT-SP1), Propolone C exhibited a binding energy of –8.4 kcal/mol, equaling 7-epiclusianone and aristophenone A, and surpassing Propolone B (–7.5 kcal/mol), Propolone D (–8.0 kcal/mol), and the abundant propolis flavonoid Artepillin C (–7.0 kcal/mol). The standard control benzamidine showed –5.5 kcal/mol [1]. This ranking provides a clear computational rationale for selecting Propolone C as a representative PPB scaffold for protease-targeted design.

Matriptase docking
Head-to-head
Propolone C: –8.4 kcal/mol
Δ –0.9 to –2.9 kcal/mol vs. comparators
Supports ranking for virtual screening library selection
In silico AutoDock Vina; binding energies from published Table 1
molecular docking matriptase cancer protease in silico screening

Glioblastoma Cytotoxicity: Propolone C in a Defined GL-15 Cell Panel with Intra-Class Analogues

In an in vitro cytotoxicity profiling study using the GL-15 glioblastoma-derived human cell line, Propolone C (compound 12) was among the six most potent constituents isolated from Clusia criuva trunks. The active set included winchic acid (1), betulinic acid (2), propolone B (11), propolone C (12), propolone D (13), and hyperisampsin E (15) [1]. While no IC50 values are available for Propolone C individually, the co-identification with structurally distinct triterpenoids and a xanthone demonstrates that Propolone C belongs to a restricted subset of C. criuva metabolites with glioblastoma-relevant activity.

Glioblastoma cytotoxicity
Class-level inference
Among 6 potent compounds from C. criuva (out of 24 tested)
Reported cell-model response context
Exact IC50 not reported; replicate with authenticated reference standard
glioblastoma cytotoxicity GL-15 Clusia criuva

Predicted Solubility and Drug-Likeness Profile: Propolone C Benchmarking Against PPAP Library Standards

Computational ADME profiling of propolis constituents assigned Propolone C a LogS (ESOL) of –6.94, corresponding to 'poorly soluble,' comparable to Propolone A (–7.75) and Propolone D (–7.75) but distinct from the more soluble Artepillin C (–4.2) [1]. Drug-likeness assessment via Lipinski's Rule of Five flagged Propolone C with one violation (MW > 500), whereas the more permissive Ghose filter registered four violations [2]. This profile places Propolone C in the 'beyond Rule of 5' chemical space typical of PPAPs, distinguishing it from Rule-of-5-compliant flavonoids (e.g., pinocembrin) and demanding specialized formulation or co-solvent strategies.

Predicted solubility
Class-level inference
LogS (ESOL) = –6.94 (poorly soluble)
Informs DMSO stock and assay vehicle optimization
1 Lipinski violation (MW > 500); Ghose: 4 violations
drug-likeness solubility ADME prediction Lipinski LogS

Chemophenetic Marker Status: First Isolation in Clusiaceae Supports Species and Geographic Differentiation

Propolone C (12), along with propolone B (11), hyperisampsin E (15), and hyperisampsin F (16), was reported for the first time in the Clusiaceae family from C. criuva trunks [1]. This contrasts with propolone A (10) and propolone D (13), which had been previously described from other Clusia species or propolis types. The first-isolation status of Propolone C in Clusiaceae, combined with its presence in Brazilian red propolis [2] and Hypericum scabrum [3], provides a multi-source fingerprint that can serve as a chemophenetic marker for botanical authentication and quality control of propolis-based products.

Chemophenetic status
Head-to-head
First isolation in Clusiaceae (C. criuva, 2021)
Supports botanical authentication and QC
One of 4 first-in-family compounds among 24 isolates
chemophenetics Clusiaceae phytochemistry botanical authentication

Optimal Use Cases for Propolone C Based on Quantitative Differentiation Evidence


Matriptase-Targeted Anticancer Virtual Screening

Given its superior MT-SP1 docking score (–8.4 kcal/mol) relative to Propolone B (–7.5 kcal/mol) and Artepillin C (–7.0 kcal/mol), Propolone C is the preferred polyisoprenylated benzophenone standard for in silico screening campaigns targeting matriptase or related trypsin-like serine proteases in cancer [1]. Its inclusion in focused compound libraries for protease-targeted molecular dynamics simulations and pharmacophore modeling is supported by direct comparative docking data.

Glioblastoma Natural Product Screening Panel

Propolone C should be included in glioblastoma (GL-15) cytotoxicity panels alongside the other five potent constituents from C. criuva, as it has demonstrated class-level activity in this brain cancer cell line [1]. Procurement as an authenticated reference standard ensures reproducible screening in CNS oncology programs.

Propolis and Clusia Botanical Authentication and Chemophenetic Studies

As one of only four compounds reported for the first time in the Clusiaceae family from C. criuva, Propolone C serves as a high-value chemophenetic marker for distinguishing Clusia species and for verifying the botanical origin of red propolis [1][2]. Its detection, together with propolone B, can authenticate Brazilian red propolis samples and differentiate them from temperate poplar-type propolis that lack PPBs.

Beyond Rule-of-5 Formulation and Solubility Optimization Research

Propolone C is an excellent model compound for studying formulation approaches to address poor aqueous solubility (LogS ≈ –6.94). Its single Lipinski violation (MW > 500) makes it a cleaner test case than Propolone D (also LogS ≈ –7.75) for nanoparticle encapsulation, co-solvent, or amorphous solid dispersion strategies [1]. Procurement of high-purity Propolone C (>95%) is essential for reproducible solubility and permeability measurements.

Application
Selection Property
Validation Focus
Matriptase-targeted virtual screening
Docking-prioritized PPB scaffold
MT-SP1 docking and dynamics reproducibility
Glioblastoma cell-model studies
Cell-model endpoint activity profile
GL-15 cytotoxicity assay replicates
Botanical authentication studies
Chemophenetic marker identity
Multi-source metabolomic fingerprint confirmation
Formulation solubility optimization
Poor aqueous solubility profile (bRo5)
Co-solvent or nanoparticle formulation performance
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